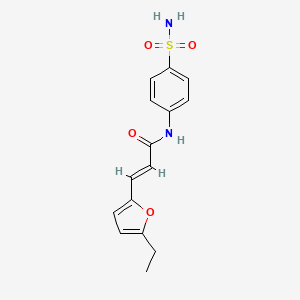![molecular formula C16H23NO4S B2691908 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide CAS No. 1902957-81-6](/img/structure/B2691908.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They are widely used in medicine due to their antibacterial properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and its solubility would depend on the nature of the solvent .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Potential
- Antibacterial Agents: A study highlighted the synthesis of new N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating potent antibacterial activity against various Gram-negative and Gram-positive strains. This research signifies the potential of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide derivatives as valuable antibacterial agents, showcasing their therapeutic potential (Abbasi et al., 2016).
Enzyme Inhibition
- Enzyme Inhibitory Potential: Another research focus was on the enzyme inhibitory potential of sulfonamides having benzodioxane and acetamide moieties. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), suggesting their use in managing conditions related to enzyme dysfunction (Abbasi et al., 2019).
Environmental Impact and Degradation
- Toxicity and Environmental Impact: Research on toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs aimed at providing a consensus on TEFs for risk assessment of compounds with dioxin-like properties for humans and wildlife, reflecting on the broader environmental and health impact considerations of chemically related compounds (van den Berg et al., 1998).
Bioremediation Potential
- Bioremediation of Contaminated Soil: A study on the bioremediation potential of soil contaminated with highly substituted polychlorinated dibenzo-p-dioxins and dibenzofurans indicated that specific microbial compositions could enhance the degradation of highly chlorinated compounds, highlighting an environmental application of related chemical structures in pollution management (Chen et al., 2013).
Advanced Materials and Chemical Synthesis
- Advanced Material Synthesis: Research on the synthesis of Schiff base ligand from N-substituted benzenesulfonamide and its complexes suggests applications in creating materials with specific electrochemical behaviors, fluorescence quenching, and biological activities, including cytotoxic studies against cancer cell lines (Valarmathy et al., 2020).
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,14-17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHKIYSFQQVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)CCC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2691825.png)
![(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2691827.png)


![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2691831.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)

![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)




![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)
